molecular formula C28H44NOPS B12498722 N-{[2-(di-tert-butylphosphanyl)phenyl](3,5-dimethylphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[2-(di-tert-butylphosphanyl)phenyl](3,5-dimethylphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12498722
M. Wt: 473.7 g/mol
InChI Key: HDWNFMMQTMQPQR-UHFFFAOYSA-N
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Description

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl and sulfinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. The process begins with the preparation of the phosphanyl and sulfinamide precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form sulfides.

    Substitution: Both the phosphanyl and sulfinamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group results in phosphine oxides, while reduction of the sulfinamide group yields sulfides.

Scientific Research Applications

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, as a ligand in catalysis, it can coordinate with metal centers to form active catalytic complexes that facilitate chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfonamide
  • N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-thioamide

Uniqueness

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of both phosphanyl and sulfinamide groups, which provide distinct reactivity and coordination properties. This makes it a versatile compound for various applications in catalysis, material science, and medicinal chemistry.

Properties

Molecular Formula

C28H44NOPS

Molecular Weight

473.7 g/mol

IUPAC Name

N-[(2-ditert-butylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C28H44NOPS/c1-20-17-21(2)19-22(18-20)25(29(12)32(30)28(9,10)11)23-15-13-14-16-24(23)31(26(3,4)5)27(6,7)8/h13-19,25H,1-12H3

InChI Key

HDWNFMMQTMQPQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

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